(R)-Meranzin

Descripción general

Descripción

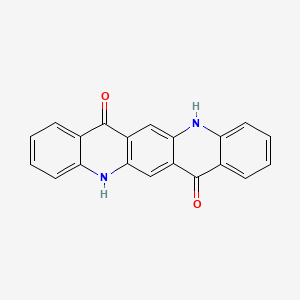

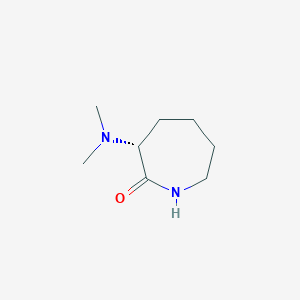

(R)-Meranzin is a member of coumarins.

This compound is a natural product found in Aglaia odorata with data available.

Aplicaciones Científicas De Investigación

Pharmacological Activities and Biological Importance : (R)-Meranzin, a coumarin class phytochemical, is found in various herbal plants and has significant pharmacological activities. It's identified in Fructus aurantii, Triphasia trifolia, Cnidium monnieri, and Murraya exotica. Research indicates that this compound exhibits anti-depressant, anti-fibrotic, anti-proliferative, and anti-bacterial activities. It also shows effectiveness against neuroinflammation, intestinal motility, and various forms of enzymes. The compound's pharmacokinetic parameters have been studied, and chromatography techniques used for its analysis are crucial for the standardization of plant material (Patel & Patel, 2022).

Reverse Pharmacognosy Applications : Reverse pharmacognosy was used to identify biological properties of this compound isolated from Limnocitrus littoralis. In silico biological profiling identified potential binding targets such as COX1, COX2, and PPARgamma. The predictions were consistent with experimental results, validating that these targets can be modulated by an extract containing this compound. This demonstrates the compound's potential as a tool for identifying biological properties of natural molecules (Do et al., 2007).

Effects on Intestinal Motility : this compound hydrate (MH) has been shown to induce effects similar to Fructus Aurantii on intestinal motility, mediated at least partially by stimulation of H1 histamine receptors. The compound increased amplitude in longitudinal and circular jejunum muscles, and its antagonism to these effects was verified in vivo. The study indicates the potential of MH and this compound in treating disorders related to intestinal motility (Huang et al., 2010).

Role in Treating Functional Dyspepsia : A study aimed to describe the pharmacokinetics of this compound hydrate and ferulic acid by evaluating their effects induced by Chaihu-Shugan-San in patients with functional dyspepsia. The results indicated that both compounds were absorbed and distributed rapidly, suggesting their potential in monitoring formulas in clinical practice and understanding therapeutic mechanisms (Qiu et al., 2011).

Cytochrome P450 Enzyme Metabolism : this compound hydrate was studied for its interactions with cytochrome P450s (CYPs) in the metabolism of MH. The research indicated that MH was simultaneously a substrate and an inhibitor of CYP1A2 and CYP2C9, suggesting potential drug-drug interactions with other substrates of these enzymes (Huang et al., 2014).

Propiedades

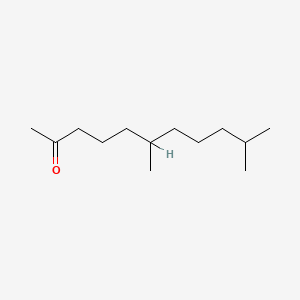

IUPAC Name |

8-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZONYLDFHGRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Meranzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

98 °C | |

| Record name | (R)-Meranzin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7781536.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid](/img/structure/B7781546.png)

![N-[(4-methoxyphenyl)sulfonyl]-L-leucine](/img/structure/B7781553.png)

acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B7781573.png)

![8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime](/img/structure/B7781592.png)